![molecular formula C10H13N3O3 B3022594 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid CAS No. 873450-14-7](/img/structure/B3022594.png)
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
Overview
Description
“6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid” is a chemical compound with diverse applications in scientific research. It exhibits unique properties that make it a valuable tool in drug discovery, material science, and organic synthesis. The molecular formula of this compound is C10H13N3O3, and it has a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid” is characterized by a pyrimidine ring attached to a morpholine ring and a carboxylic acid group . The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.Chemical Reactions Analysis
While specific chemical reactions involving “6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid” are not available, compounds with similar structures are known to undergo a variety of chemical reactions. These can include oxidation, reduction, and various types of coupling reactions .Scientific Research Applications
- Targeted Kinase Inhibitors : 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid serves as a scaffold for designing kinase inhibitors. Researchers modify its structure to create compounds that selectively inhibit specific kinases involved in diseases like cancer and inflammation .
- Antiviral Agents : Scientists explore derivatives of this compound to develop antiviral drugs. Its unique structure may interfere with viral replication pathways .
- Protein Labeling : Researchers use derivatives of this pyrimidine as tags for protein labeling and detection. The morpholine group enhances water solubility, making it suitable for bioconjugation .
- Functional Coatings : 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid derivatives can be incorporated into coatings for surfaces like glass or polymers. These coatings may exhibit specific properties such as anti-fouling or antimicrobial behavior .
- Catalysis : Researchers investigate its potential as a catalyst or ligand in organic reactions. The carboxylic acid group can coordinate with metal ions, influencing reaction pathways .
- Fluorescent Probes : Derivatives of this compound may serve as fluorescent probes for imaging cellular processes. Researchers explore their photophysical properties and compatibility with biological systems .
- Pesticide Development : The pyrimidine core can be modified to create novel pesticides. Researchers study its efficacy against pests while minimizing environmental impact .
Medicinal Chemistry and Drug Development
Proteomics and Biochemical Studies
Materials Science and Surface Modification
Organic Synthesis and Chemical Reactions
Photophysics and Optoelectronics
Agrochemicals and Crop Protection
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in cell cycle regulation and protein degradation .
Mode of Action
Based on its structural similarity to other morpholine-containing compounds, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been implicated in pathways related to protein degradation and cell cycle regulation .
Pharmacokinetics
The molecular weight of the compound is 22323 , which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have been implicated in processes such as protein degradation and cell cycle regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be affected by storage temperature . .
properties
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(9(14)15)12-10(11-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLOIWCGSCQAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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